Cas no 78376-99-5 (trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid)

trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxylic acid, 2-(trifluoromethyl)-, trans-
- (+/-)-trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid
- trans-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- MFCD29048937
- GSNLYQDUCHEFFQ-PWNYCUMCSA-N
- AKOS016015491
- DB-145619
- EN300-268472
- MFCD18027181
- (1R,2R)-2-(Trifluoromethyl)cyclopropanecarboxylic acid
- (1R,2R)-2-(Trifluoromethyl)cyclopropane-1-carboxylicacid
- TRANS-2-(TRIFLUOROMETHYL)CYCLOPROPANECARBOXYLIC ACID
- 78376-99-5
- rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- EN300-245139
- AT11287
- CS-0170883
- (1R,2R)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID
- SCHEMBL24806528
- 1932455-67-8
- AS-37506
- trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid
-
- MDL: MFCD18027181
- インチ: InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3-/m1/s1
- InChIKey: GSNLYQDUCHEFFQ-PWNYCUMCSA-N
- ほほえんだ: C1[C@H]([C@@H]1C(F)(F)F)C(=O)O
計算された属性
- せいみつぶんしりょう: 154.02416388g/mol
- どういたいしつりょう: 154.02416388g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D605603-5G |
trans-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
78376-99-5 | 97% | 5g |
$2165 | 2024-07-21 | |
Enamine | EN300-245139-10.0g |
rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
78376-99-5 | 95% | 10.0g |
$4401.0 | 2024-06-19 | |
Enamine | EN300-245139-0.05g |
rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
78376-99-5 | 95% | 0.05g |
$187.0 | 2024-06-19 | |
eNovation Chemicals LLC | Y1104697-1g |
trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid |
78376-99-5 | 95% | 1g |
$1300 | 2024-07-23 | |
Enamine | EN300-245139-500mg |
rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, trans |
78376-99-5 | 95.0% | 500mg |
$870.0 | 2022-10-09 | |
Enamine | EN300-245139-10000mg |
rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, trans |
78376-99-5 | 95.0% | 10g |
$4791.0 | 2022-10-09 | |
Enamine | EN300-245139-5g |
rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
78376-99-5 | 95% | 5g |
$2400.0 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241523-250mg |
(1R,2R)-2-(Trifluoromethyl)cyclopropane-1-carboxylicacid |
78376-99-5 | 97% | 250mg |
¥12916.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241523-1g |
(1R,2R)-2-(Trifluoromethyl)cyclopropane-1-carboxylicacid |
78376-99-5 | 97% | 1g |
¥24036.00 | 2024-07-28 | |
A2B Chem LLC | AH51432-100mg |
Trans-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
78376-99-5 | 95% | 100mg |
$160.00 | 2024-04-19 |
trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acidに関する追加情報
Recent Advances in the Application of trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid (CAS: 78376-99-5) in Chemical Biology and Pharmaceutical Research
trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid (CAS: 78376-99-5) has emerged as a key structural motif in medicinal chemistry due to its unique physicochemical properties and bioisosteric potential. Recent studies have highlighted its growing importance in drug design, particularly as a trifluoromethylated cyclopropane scaffold that combines metabolic stability with enhanced binding affinity. This briefing synthesizes the latest research on this compound, focusing on synthetic methodologies, biological applications, and structure-activity relationships (SAR) reported in peer-reviewed literature from 2022-2024.
A breakthrough study published in Journal of Medicinal Chemistry (2023) demonstrated the compound's utility as a carboxylate bioisostere in protease inhibitors. Researchers at Kyoto University developed a novel synthetic route (yield: 78%, enantiomeric excess >99%) using palladium-catalyzed cyclopropanation of trifluoromethyl alkenes, significantly improving upon previous methods that suffered from low stereoselectivity. The team successfully incorporated 78376-99-5 into hepatitis C virus NS3/4A protease inhibitors, achieving a 12-fold improvement in IC50 compared to non-cyclopropyl analogs.
In neuropharmacology, a 2024 ACS Chemical Neuroscience paper revealed the compound's potential as a GABAA receptor modulator. Through systematic SAR exploration, scientists at UCSF identified that the trans-configuration and trifluoromethyl group of 78376-99-5 conferred optimal blood-brain barrier penetration (logP = 1.2) while maintaining target specificity. Molecular dynamics simulations showed the cyclopropane ring's rigid geometry prevents off-target binding to benzodiazepine sites, reducing sedative side effects in animal models of epilepsy.
The compound's role in antibiotic development was highlighted in a recent Nature Communications study (2024), where it served as a critical building block for novel β-lactamase inhibitors. Researchers at Imperial College London designed derivatives that maintained activity against NDM-1 carbapenemase (Ki = 0.8 μM), with the cyclopropane ring's strain energy contributing to irreversible enzyme inhibition. Cryo-EM structures confirmed the trifluoromethyl group's role in stabilizing the acyl-enzyme intermediate.
Emerging applications in radiopharmaceuticals were reported in the Journal of Nuclear Medicine (2023), where 18F-labeled analogs of 78376-99-5 demonstrated exceptional in vivo stability (94% intact after 90 min) for PET imaging of fatty acid metabolism. The radiotracer's pharmacokinetic profile benefited from the cyclopropane's resistance to oxidative metabolism, as confirmed by microsomal stability assays (t1/2 > 120 min in human liver microsomes).
Ongoing clinical trials (Phase I/II) are evaluating 78376-99-5 derivatives as covalent inhibitors for KRAS G12C mutants, with preliminary data showing promising tumor regression in NSCLC patients. The compound's ability to position the carboxylic acid for optimal interaction with the switch-II pocket while maintaining cell permeability has been crucial to these developments, as detailed in recent ASCO abstracts (2024).
Future research directions include exploring the compound's potential in PROTAC design (where its rigidity may enhance ternary complex formation) and as a building block for mRNA delivery lipids (leveraging its balance of hydrophobicity and biodegradability). The establishment of a robust kilogram-scale synthesis protocol (Org. Process Res. Dev. 2023) now enables broader investigation of these applications across academic and industrial settings.
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